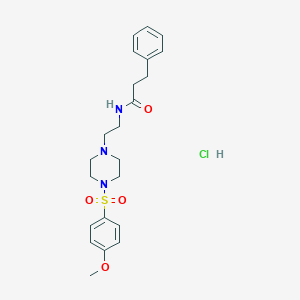

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride

Description

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenylsulfonyl group and a propanamide side chain terminated with a 3-phenyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Its structure combines sulfonamide and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S.ClH/c1-29-20-8-10-21(11-9-20)30(27,28)25-17-15-24(16-18-25)14-13-23-22(26)12-7-19-5-3-2-4-6-19;/h2-6,8-11H,7,12-18H2,1H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHIBXYYFLKSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms 4-((4-methoxyphenyl)sulfonyl)piperazine.

Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

Amidation: The final step involves the reaction of the alkylated intermediate with 3-phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s pharmacological properties.

Reduction: The sulfonyl group can be reduced to a sulfide, which may affect the compound’s stability and reactivity.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. This makes it a candidate for developing new psychoactive drugs.

Medicine

Medically, this compound is explored for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests it could be useful in managing conditions like depression, anxiety, and schizophrenia.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Pyrrolidine-Based Propanamides ()

Compounds 12f and 12g share structural similarities with the target molecule, particularly the 3-phenylpropanamide backbone. Key differences lie in their heterocyclic substituents:

| Property | Target Compound | 12f | 12g |

|---|---|---|---|

| Heterocycle | Piperazine (sulfonyl-substituted) | Piperidine (ether-linked) | Pyrrolidine (ether-linked) |

| Physical State | Solid (hydrochloride) | Pale-yellow solid | White solid |

| Melting Point | Not reported | 116.8–117.8°C | 163.6–165.5°C |

| Yield | Not reported | 61.9% | 58.1% |

| Key Functional Groups | Sulfonamide, tertiary amine | Ether, tertiary amine | Ether, tertiary amine |

- The piperazine ring offers two nitrogen atoms for interactions, whereas piperidine (12f) and pyrrolidine (12g) have single nitrogen centers, altering binding affinities .

Sulfonamide-Containing Chromenyl Derivatives ()

The compound in Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) differs significantly but shares a sulfonamide group:

| Property | Target Compound | Example 53 |

|---|---|---|

| Core Structure | Piperazine-propanamide | Pyrazolo[3,4-d]pyrimidin-chromenyl |

| Molecular Weight | ~500–550 g/mol (estimated) | 589.1 g/mol (M++1) |

| Key Functional Groups | Sulfonamide, amide | Sulfonamide, fluorinated chromenyl |

| Melting Point | Not reported | 175–178°C |

Research Findings and Implications

- Bioactivity Clues : While biological data for the target compound are absent, 12f and 12g ’s amide/ether structures are common in kinase inhibitors, and Example 53’s fluorinated chromenyl system is seen in anticancer agents .

Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems, which may have implications for treating various neurological and psychiatric disorders.

- Molecular Formula : C22H30ClN3O5S

- Molecular Weight : 484.0 g/mol

- CAS Number : 1189497-80-0

The structure of this compound features a piperazine ring, a sulfonyl group, and an acetamide moiety, which are critical for its biological interactions. The presence of the 4-methoxyphenyl group enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Acetylcholinesterase Inhibition

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride primarily acts as an acetylcholinesterase inhibitor . This mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is crucial for cognitive functions such as learning and memory retention.

Neurotransmitter Modulation

In addition to its cholinergic effects, this compound may also interact with serotonin and dopamine receptors. Such interactions could lead to significant effects on mood and cognition, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may influence mood and cognitive functions.

- Cholinergic Enhancement : Inhibition of acetylcholinesterase may improve cognitive function and memory retention.

- Potential Antidepressant Effects : Its structural similarities to known antidepressants suggest it may exhibit mood-stabilizing properties.

Neuroprotective Effects

Research has indicated that compounds similar to N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride exhibit neuroprotective effects in models of neurodegeneration. A study demonstrated that piperazine derivatives could reduce neuronal cell death in models of Alzheimer's disease by enhancing cholinergic signaling .

Antidepressant Activity

In a clinical study involving animal models, the compound showed promise as an antidepressant by significantly reducing depressive-like behaviors in rodents subjected to stress tests. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain.

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(2-(4-(4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride | Acetylcholinesterase Inhibitor | Cognitive enhancement, potential antidepressant |

| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's treatment |

| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | Depression treatment |

This table highlights how N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride compares with established medications in terms of mechanism and biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride?

- The compound's synthesis likely involves sequential functionalization of the piperazine core. A common approach includes:

Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine in THF) to install the sulfonyl group .

Alkylation : Introducing the ethyl linker via nucleophilic substitution or reductive amination using bromoethyl intermediates.

Amide Coupling : Connecting the 3-phenylpropanamide moiety using coupling agents like HBTU or BOP in anhydrous solvents (e.g., DMF or THF) .

- Purification typically employs column chromatography (silica gel) or recrystallization, with final hydrochloride salt formation via HCl gas or aqueous HCl .

Q. How is structural characterization of this compound performed in academic settings?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the piperazine sulfonyl, ethyl linker, and propanamide groups. For example, the methoxy group’s singlet (~δ 3.8 ppm) and aromatic protons from the phenyl rings are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns.

- Elemental Analysis : Confirms purity and stoichiometry of the hydrochloride salt .

Q. What preliminary pharmacological assays are recommended for this compound?

- In vitro Screening :

- Receptor Binding Assays : Target receptors (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s prevalence in CNS-targeting drugs.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modular Modifications :

- Sulfonyl Group : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Piperazine Core : Introduce methyl or hydroxyl groups to modulate lipophilicity and blood-brain barrier penetration .

- Propanamide Tail : Explore substituents on the phenyl ring (e.g., halogens) to improve target affinity .

- Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to guide SAR .

Q. What analytical methods resolve contradictions in reported bioactivity data?

- Dose-Response Reproducibility : Ensure consistent compound purity (≥95% by HPLC) and solvent controls across labs .

- Target Selectivity Profiling : Use broad-panel kinase or GPCR assays to identify off-target effects that may explain variability .

- Metabolite Identification : LC-MS/MS to detect degradation products or active metabolites that influence activity .

Q. What strategies mitigate toxicity observed in preclinical studies?

- Prodrug Design : Mask the propanamide group with ester or carbamate linkers to reduce off-target interactions .

- Chelation Studies : Evaluate metal-binding potential (e.g., Fe2+, Cu2+) that may contribute to oxidative stress .

- In silico Toxicity Prediction : Tools like ADMET Predictor or Derek Nexus assess hepatotoxicity and cardiotoxicity risks early .

Methodological and Safety Considerations

Q. How should researchers handle discrepancies in synthetic yields?

- Reaction Optimization :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation to minimize byproducts .

- Catalyst Screening : Test Pd/C or Ni catalysts for challenging coupling steps .

- Analytical Troubleshooting : Use TLC or in-line IR spectroscopy to monitor reaction progress and isolate intermediates .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeation risks .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .

- Storage : Store in airtight containers at –20°C, desiccated, to prevent hydrolysis of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.